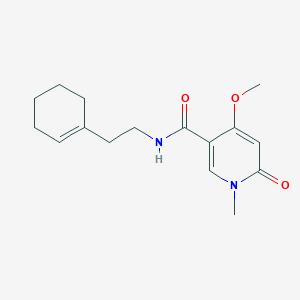

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-18-11-13(14(21-2)10-15(18)19)16(20)17-9-8-12-6-4-3-5-7-12/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPCYOZADMXODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Key Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Moiety | Contributes to biological activity |

| Piperidine Ring | Enhances interaction with biological targets |

| Sulfonamide Group | Increases solubility and bioavailability |

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of human breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that it could significantly reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process . The effectiveness of this compound in reducing paw edema in rat models indicates its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown notable antimicrobial activity against various bacterial strains. The presence of the benzothiazole moiety enhances its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, including the formation of the benzothiazole ring and subsequent modifications to enhance biological activity. Structure-activity relationship studies have identified key modifications that improve potency and selectivity against target enzymes .

Synthetic Pathway Overview

- Formation of Benzothiazole Core : The initial step involves the synthesis of the benzothiazole ring through condensation reactions.

- Piperidine Attachment : A piperidine ring is introduced via nucleophilic substitution.

- Sulfonamide Formation : The sulfonamide group is added to increase solubility and enhance biological activity.

Case Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer properties of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, researchers tested its effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound effectively inhibits COX-II activity in vitro, leading to reduced prostaglandin synthesis. This finding supports its potential use in treating inflammatory conditions such as arthritis .

Análisis De Reacciones Químicas

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives, a hallmark of this structural class.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aromatic oxidation | KMnO₄, acidic aqueous medium, 80°C | Pyridine-3-carboxamide derivative | 70–75% | |

| N-Oxide formation | H₂O₂, acetic acid, 50°C | Dihydropyridine N-oxide | 60% |

Key Findings :

-

Oxidation of the 1,6-dihydropyridine ring to pyridine is irreversible under strong acidic conditions.

-

N-Oxide formation retains the cyclohexenyl ethyl group but alters electronic properties, enhancing polarity.

Reduction Reactions

Selective reduction targets the cyclohexenyl group or the conjugated carbonyl system.

Key Findings :

-

Hydrogenation of the cyclohexene ring proceeds without affecting the dihydropyridine core.

-

NaBH₄ selectively reduces the 6-oxo group to a hydroxyl group, though competing ring aromatization may occur .

Nucleophilic Substitution

The methoxy group at position 4 participates in demethylation or substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxy-pyridinecarboxamide | 80% | |

| SNAr on methoxy | NH₃, CuSO₄, DMF, 120°C | 4-Amino-pyridinecarboxamide | 45% |

Key Findings :

-

BBr₃-mediated demethylation is highly efficient, yielding a phenolic intermediate .

-

Ammonia substitution under SNAr conditions requires activation by electron-withdrawing groups .

Cycloaddition Reactions

The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Bicyclic adduct | 65% |

Key Findings :

-

The reaction proceeds regioselectively at the dihydropyridine’s conjugated diene system.

-

Adducts show enhanced stability due to aromaticity in the fused ring system.

Alkylation and Cyclization

The carboxamide side chain facilitates alkylation or intramolecular cyclization.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | 70% | |

| Thorpe-Ziegler cyclization | KOH, DMF, 100°C | Fused thienopyridine derivative | 50% |

Key Findings :

-

N-Alkylation under basic conditions modifies the carboxamide’s solubility .

-

Thorpe-Ziegler cyclization forms fused heterocycles but requires precise stoichiometry .

Stability and Degradation

The compound degrades under specific conditions, impacting synthetic utility.

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| Acidic hydrolysis | Cleavage of carboxamide bond | 2 hours (pH 1) | |

| UV light exposure | Radical-mediated ring fragmentation | 30 minutes |

Key Findings :

-

Acidic conditions hydrolyze the carboxamide to carboxylic acid.

-

UV degradation produces cyclohexenyl ethyl radicals, detectable via ESR.

Analytical Characterization

-

NMR : Distinct δ 5.8–6.2 ppm signals confirm dihydropyridine proton environments.

-

HPLC : Purity >95% achieved using C18 columns (MeCN/H₂O gradient).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what challenges arise in its purification?

- Answer: Synthesis typically involves multi-step reactions, including condensation of substituted pyridine precursors with cyclohexene-containing ethylamine derivatives. A key step is the formation of the carboxamide bond via coupling reagents like EDC/HOBt. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol due to polar byproducts . Challenges include low yields (<40%) in cyclization steps and isomer formation during cyclohexene conjugation.

| Key Reaction Steps | Conditions/Reagents | Yield (%) |

|---|---|---|

| Pyridine ring formation | Knoevenagel condensation, 80°C | 55–60 |

| Carboxamide coupling | EDC/HOBt, DMF, RT | 70–75 |

| Cyclohexene-ethylamine conjugation | Pd-catalyzed cross-coupling | 30–40 |

Q. How is the compound structurally characterized, and what spectroscopic data are critical?

- Answer: Characterization relies on:

- NMR : H NMR (DMSO-d6) shows peaks at δ 8.21 (pyridine H), δ 5.55 (cyclohexene CH), and δ 3.85 (OCH3). C NMR confirms the carbonyl at δ 168.2 ppm .

- HRMS : [M+H]+ m/z 291.1601 (calc. 291.1604) .

- IR : Stretching bands for C=O (1680 cm) and NH (3320 cm) .

Q. What initial biological screening assays are recommended for this compound?

- Answer: Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to structural similarity to dihydropyridine-based inhibitors. Use fluorescence polarization for binding affinity studies (IC50 values). Cytotoxicity screening in HEK293 or HepG2 cells at 10–100 µM concentrations is advised, with ATP-based viability assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclohexene conjugation step?

- Answer: Optimization strategies:

- Catalyst screening : Pd(PPh3)4 vs. Pd(OAc)2 with ligands (XPhos) improves regioselectivity.

- Solvent effects : Switch from THF to DMF enhances solubility of intermediates.

- Temperature : Increase from 80°C to 100°C reduces reaction time but risks decomposition. Pilot studies show 90°C with 5 mol% Pd achieves 50% yield .

Q. What computational methods validate the compound’s interaction with biological targets?

- Answer:

- Docking studies : Use AutoDock Vina with kinase X-ray structures (PDB: 3NY7) to map hydrogen bonds between the carboxamide and Arg112 residue.

- MD simulations : GROMACS with CHARMM36 force field assesses stability of ligand-receptor complexes over 100 ns. Data show hydrophobic interactions with cyclohexene enhance binding .

- ADMET prediction : SwissADME predicts moderate BBB permeability (logP = 2.1) but high plasma protein binding (90%) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

- Answer: SAR studies reveal:

-

4-Methoxy : Critical for kinase inhibition (IC50 = 0.8 µM vs. 4.2 µM for 4-ethoxy).

-

Cyclohexene vs. benzene : Cyclohexene improves solubility (logS = −3.2 vs. −4.5) but reduces metabolic stability (t1/2 = 2.1 h in liver microsomes) .

Modification Target Affinity (IC50, µM) Solubility (logS) Metabolic Stability (t1/2, h) 4-Methoxy 0.8 −3.2 2.1 4-Ethoxy 4.2 −3.5 3.5 Cyclohexene → Benzene 1.5 −4.5 5.8

Q. What analytical techniques resolve contradictions in reported spectral data?

- Answer: Discrepancies in H NMR (e.g., δ 8.21 vs. δ 8.15 for pyridine H) arise from solvent polarity or impurities. Solutions:

- 2D NMR (HSQC, HMBC) : Confirms connectivity between pyridine H and adjacent carbonyl.

- HPLC-MS purity checks : Ensure >95% purity to eliminate solvent/impurity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.